molecular formula C2H5Cl3Si B093397 Ethyltrichlorosilane CAS No. 115-21-9

Ethyltrichlorosilane

Cat. No.: B093397
CAS No.: 115-21-9
M. Wt: 163.5 g/mol
InChI Key: ZOYFEXPFPVDYIS-UHFFFAOYSA-N
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Description

Ethyltrichlorosilane is an organosilicon compound with the chemical formula C2H5Cl3Si. It is a colorless liquid with a pungent odor and is known for its reactivity, particularly with water and moist air. This compound is used in various industrial applications, primarily as an intermediate in the production of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltrichlorosilane is typically synthesized by the reaction of ethylene with trichlorosilane in the presence of a peroxide catalyst. The reaction conditions involve moderate temperatures and controlled environments to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ethylene with trichlorosilane under controlled conditions. The reaction is facilitated by a peroxide catalyst, which helps in achieving higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyltrichlorosilane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and reduction.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyltrichlorosilane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of ethyltrichlorosilane primarily involves its reactivity with water and other nucleophiles. The silicon-chlorine bonds in this compound are highly reactive and readily undergo hydrolysis to form silanols and hydrogen chloride. This reactivity is exploited in various chemical processes and applications .

Comparison with Similar Compounds

This compound stands out due to its specific applications in the synthesis of ethyl-substituted organosilicon compounds, which are valuable in various industrial and research contexts.

Properties

IUPAC Name

trichloro(ethyl)silane
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InChI

InChI=1S/C2H5Cl3Si/c1-2-6(3,4)5/h2H2,1H3
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InChI Key

ZOYFEXPFPVDYIS-UHFFFAOYSA-N
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Canonical SMILES

CC[Si](Cl)(Cl)Cl
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Molecular Formula

C2H5Cl3Si
Record name ETHYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID7026940
Record name Ethyl silicon trichloride
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Molecular Weight

163.50 g/mol
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Physical Description

Ethyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 57 °F. Boiling point 211.1 °F (99.5 °C). Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB] Clear liquid with a pungent odor; [CAMEO]
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Boiling Point

208 °F at 760 mmHg (EPA, 1998), 100.5 °C, Heat of Vaporization - 7.7 kcal/mole at boiling point, Boiling point: 99.1 °C at 1 atm
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Flash Point

72 °F (EPA, 1998), 72 °F (22 °C) (Open cup), 57 °F (Closed cup)
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Solubility

Soluble in carbon tetrachloride, SOL IN BENZENE, ETHER, HEPTANE, PERCHLOROETHYLENE
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Density

1.2381 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2373 g/cu cm at 20 °C, Density: 1.2342 at 24 °C; 1.2349 at 20 °C
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Vapor Density

5.6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1)
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Vapor Pressure

47.2 [mmHg], 47.2 mm Hg at 25 deg
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Color/Form

Liquid, COLORLESS LIQUID

CAS No.

115-21-9
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Record name Ethyltrichlorosilane
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Melting Point

-158 °F (EPA, 1998), -105.6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyltrichlorosilane
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Ethyltrichlorosilane
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Ethyltrichlorosilane
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Ethyltrichlorosilane
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Ethyltrichlorosilane
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Ethyltrichlorosilane
Customer
Q & A

Q1: How does ethyltrichlorosilane interact with surfaces to modify their properties?

A1: this compound readily hydrolyzes in the presence of moisture, forming silanol groups (Si-OH) that can chemically bond with hydroxyl groups present on various surfaces like silica, glass, and metals. This process, known as silanization, leads to the formation of a stable, hydrophobic polysiloxane layer on the surface. [, , , ] For example, this compound is used to modify the surface of glass fibers, enhancing their hydrophobicity and the interfacial properties of glass fiber reinforced composites. []

Q2: How does the density of this compound grafting affect the properties of silica nanoparticles?

A2: Research shows that controlling the density of this compound grafting on silica nanoparticles influences their dispersion in polymer matrices. [] Lower grafting densities, achieved by using a mixture of this compound and a reactive silane agent, result in better dispersion of silica nanoparticles in ethylene-α-olefin copolymer matrices. []

Q3: Can this compound be used to create superhydrophobic surfaces?

A3: Yes, studies demonstrate that this compound can be used as a precursor for creating superhydrophobic surfaces. [, ] For instance, plasma-enhanced chemical vapor deposition (PECVD) using this compound allows for the formation of polysiloxane nanotubes on melamine sponges. [] These modified sponges exhibit superhydrophobicity, enabling effective oil/water separation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C2H5Cl3Si, and its molecular weight is 163.50 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Several spectroscopic methods are employed to characterize this compound, including:

  • FTIR (Fourier Transform Infrared Spectroscopy): FTIR helps identify functional groups and confirm the presence of specific chemical bonds. For example, FTIR confirms the successful grafting of polysiloxane onto surfaces after treatment with this compound. [, ]
  • NMR (Nuclear Magnetic Resonance Spectroscopy): Different nuclei within the molecule, such as 1H, 13C, and 29Si, can be analyzed using NMR to determine the structure and purity of the compound. []
  • Raman Spectroscopy: This technique provides complementary information to FTIR and helps identify vibrational modes of molecules, offering insights into molecular structure. []

Q6: Does this compound participate in any notable catalytic reactions?

A6: While not a catalyst itself, this compound serves as a valuable starting material or precursor in various syntheses. For instance, it plays a crucial role in synthesizing soluble reactive ladder-like polysilsesquioxanes with reactive side-chain 2-(4-chloromethyl phenyl) ethyl groups. [] These polymers have potential applications as initiators for atom transfer radical polymerization and as precursors for advanced functional polymers. []

Q7: How does altering the alkyl group in alkyltrichlorosilanes affect their reactivity?

A7: Research indicates that changing the alkyl group in alkyltrichlorosilanes influences their reactivity. For example, in the photochlorination of alkyltrichlorosilanes and trichloroalkanes, the intensity of the mesomeric effect of chlorine depends on the electron-withdrawing power of other substituents on the molecule. [] This suggests that the reactivity of the molecule can be tuned by modifying the alkyl group.

Q8: What is known about the stability of this compound?

A8: this compound is highly reactive with moisture, readily undergoing hydrolysis to form silanol groups. [, ] This property necessitates careful handling and storage under anhydrous conditions to prevent unwanted reactions and degradation.

Q9: What safety precautions should be taken when handling this compound?

A9: Due to its reactivity and potential hazards, this compound should be handled with caution.

    Q10: What analytical methods are used to quantify this compound?

    A10: Gas-liquid chromatography (GLC) is a common technique to analyze and quantify this compound. [] This method allows for the separation and quantification of different silanes based on their boiling points and interaction with the stationary phase of the GLC column. []

    Q11: Are there any alternative compounds to this compound for specific applications?

    A12: Yes, depending on the desired application, other silane coupling agents or surface modification techniques can be considered. Factors such as the target surface, desired hydrophobicity, and stability requirements will influence the choice of alternative. For example, other alkyltrichlorosilanes, such as mthis compound and vinyltrichlorosilane, might be used in specific applications, with their choice dictated by the required properties of the final product. [, ]

    Q12: What resources are available for researchers studying this compound?

    A12: A wealth of resources exists for researchers, including:

      Q13: How does research on this compound benefit from cross-disciplinary collaboration?

      A13: The diverse applications of this compound necessitate a multidisciplinary approach, with researchers from various fields, including:

      • Materials Science: Collaborations contribute to developing novel materials with tailored properties, such as hydrophobic coatings and composites. [, , ]
      • Polymer Chemistry: Expertise in polymer chemistry enables the synthesis of complex polymers with specific functionalities using this compound as a building block. []
      • Analytical Chemistry: Developments in analytical techniques ensure accurate characterization and quantification of this compound and its derivatives. [, , ]
      • Environmental Science: Interdisciplinary efforts are crucial to assess and mitigate the potential environmental impact of this compound. []

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